3,4-Dihydro-2H-pyran
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-pyran and related derivatives can be achieved through various methods, including the four-component reactions of aromatic aldehydes, cyclic 1,3-diketones, arylamines, and dimethyl acetylenedicarboxylate. This method allows for the efficient production of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, with the product's structure being influenced by the type of cyclic 1,3-diketone used in the reaction (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyran compounds can vary significantly depending on the substituents and the conditions under which they are synthesized. For instance, the use of iron(III) chloride as a catalyst in the synthesis process can lead to the formation of 3,4-Dihydro-2H-pyrans from α-alkylated 1,3-dicarbonyls, offering a mild alternative to traditional methods and enabling the selective synthesis of compounds like α- and β-lapachone (Watson et al., 2016).
Chemical Reactions and Properties
3,4-Dihydro-2H-pyran derivatives engage in a variety of chemical reactions, including polymerization and the formation of complexes with metals. For example, 2-acetoxymethyl-3,4-dihydro-2H-pyran can be polymerized using cationic coinitiators, resulting in low molecular weight and water-soluble polymers, showcasing the compound's versatility in forming new materials with specific properties (Abbas, 1996).
Scientific Research Applications
Antitumor Activity : A study by Kaplan Can et al. (2005) explored the antitumor activity of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), finding it promising for use in cancer therapy (Kaplan Can et al., 2005).
Decomposition Research : Saito et al. (1990) studied the unimolecular decomposition of 3,4-dihydro-2H-pyran, which results in ethylene and acrolein, a process significant for understanding chemical reactions at high temperatures (Saito et al., 1990).
Chemical Synthesis : Longley et al. (2003) reported on the synthesis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran through various chemical reactions, which is important for the production of complex organic compounds (Longley et al., 2003).
Gas-Phase Pyrolysis : Wellington (1969) investigated the gas-phase pyrolysis of 3,4-dihydro-2H-pyran, providing insights into the behavior of organic compounds under thermal decomposition (Wellington, 1969).
Organometallic Synthesis : Schlosser and Schneider (1979) demonstrated the removal of a proton from the allylic position of a dihydropyridine to form an organometallic 8π system, relevant for cost-effective synthesis of organometallic compounds (Schlosser & Schneider, 1979).
Synthesis of Pyrans and Pyridones : Sun et al. (2011) developed a method for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which are important in organic chemistry and pharmaceuticals (Sun et al., 2011).
Crystal Structure Analysis : Zukerman-Schpector et al. (2015) explored the crystal structure of a 3,4-dihydro-2H-pyran derivative, contributing to our understanding of molecular geometry and interactions (Zukerman-Schpector et al., 2015).
Polymer Synthesis : Abbas (1996) synthesized and characterized poly(2-acetoxymethyl-3,4-dihydro-2H-pyran), noting its good thermal and hydrolytic stability, relevant for material science (Abbas, 1996).
Safety And Hazards
Future Directions
The future directions of 3,4-Dihydro-2H-pyran research could involve further exploration of its conformational interconversion in both the neutral and the cationic ground states . Another area of interest could be the exploration of this kind of in situ generated diene for the Diels–Alder cycloaddition reaction .
properties
IUPAC Name |
3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQDWGNQVEFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | DIHYDRO-2H-PYRAN | |
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DSSTOX Substance ID |
DTXSID6041426 | |
Record name | 3,4-Dihydro-2H-pyran | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 2H-Pyran, 3,4-dihydro- | |
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Record name | 3,4-Dihydropyran | |
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Flash Point |
0 °F (NFPA, 2010) | |
Record name | DIHYDRO-2H-PYRAN | |
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Product Name |
3,4-Dihydro-2H-pyran | |
CAS RN |
110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 3,4-Dihydropyran | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Record name | 3,4-dihydro-2H-pyran | |
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Record name | 3,4-DIHYDRO-2H-PYRAN | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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